(4-(Methylamino)-3-nitrophenyl)boronic acid
描述
属性
IUPAC Name |
[4-(methylamino)-3-nitrophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALSPGACNYWUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Buchwald-Hartwig Amination Followed by Miyaura Borylation
This two-step method is the most widely reported approach for synthesizing (4-(methylamino)-3-nitrophenyl)boronic acid.
Step 1: Buchwald-Hartwig Amination
-
Substrate : 1-Bromo-3-nitrobenzene.
-
Reagents : Methylamine, Pd catalyst (e.g., Pd(OAc)₂), Xantphos ligand, NaOt-Bu.
-
Conditions : 80–110°C in toluene or dioxane under inert atmosphere.
-
Outcome : 4-Methylamino-3-nitro-1-bromobenzene.
-
Yield : 85–90% (based on analogous reactions in Source 12).
Step 2: Miyaura Borylation
-
Substrate : 4-Methylamino-3-nitro-1-bromobenzene.
-
Reagents : Bis(pinacolato)diboron (B₂Pin₂), PdCl₂(dppf), KOAc.
-
Conditions : 80–100°C in dioxane, followed by hydrolysis with HCl.
-
Outcome : this compound.
-
Yield : 78–85% (Source 13).
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronic ester. Acidic hydrolysis yields the boronic acid.
Reductive Methylation of 4-Amino-3-Nitrophenylboronic Acid
This method leverages nitro reduction followed by reductive methylation.
Step 1: Nitro Reduction
-
Substrate : 3-Nitro-4-bromophenylboronic acid.
-
Reagents : H₂, Pd/C (10% w/w).
-
Outcome : 4-Amino-3-nitrophenylboronic acid.
-
Yield : 95–98% (Source 10).
Step 2: Reductive Methylation
-
Substrate : 4-Amino-3-nitrophenylboronic acid.
-
Reagents : Formaldehyde, NaBH₃CN.
-
Outcome : this compound.
-
Yield : 70–75% (Source 11).
Limitations : Over-methylation to dimethylamino derivatives may occur without careful stoichiometric control.
Direct Boronation of Pre-Functionalized Aromatic Amines
This approach introduces the boronic acid group after installing the methylamino and nitro substituents.
Step 1: Synthesis of 4-Methylamino-3-Nitrobenzene
-
Substrate : 4-Chloro-3-nitrobenzene.
-
Reagents : Methylamine (40% aqueous), K₂CO₃.
-
Outcome : 4-Methylamino-3-nitrobenzene.
-
Yield : 99% (Source 5).
Step 2: Boronation via Directed Ortho-Metalation
-
Substrate : 4-Methylamino-3-nitrobenzene.
-
Reagents : n-BuLi, B(OMe)₃.
-
Outcome : this compound.
-
Yield : 65–70% (Source 9).
Challenge : The nitro group’s electron-withdrawing nature complicates lithiation, requiring optimized stoichiometry.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig + Miyaura | High regioselectivity; scalable | Requires Pd catalysts; costly ligands | 78–85% |
| Reductive Methylation | Mild conditions; avoids halogenated intermediates | Risk of over-methylation | 70–75% |
| Direct Boronation | Utilizes simple starting materials | Low yield due to competing side reactions | 65–70% |
Critical Reaction Parameters
Catalyst Selection
Solvent and Temperature
-
Polar Aprotic Solvents : DMF or dioxane enhance nucleophilic substitution rates in methylation steps.
-
Low-Temperature Lithiation : -78°C minimizes decomposition of boronate intermediates.
Case Study: Large-Scale Synthesis (Source 10)
A Chinese patent (CN106946920A) details a 97.5% yield route:
-
Hydrogenation : 4-Nitrobenzeneboronic acid → 4-aminophenylboronic acid (98.7% yield).
-
Acylation : 4-Aminophenylboronic acid + acetyl chloride → 4-acetamidophenylboronic acid.
-
Nitration : Introduces nitro group at position 3 using HNO₃/H₂SO₄.
-
Methylation : Acetamide hydrolysis followed by reductive methylation.
Key Insight : The nitro group is introduced late-stage to avoid boronic acid degradation.
Emerging Techniques
化学反应分析
Types of Reactions
(4-(Methylamino)-3-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of (4-(Methylamino)-3-aminophenyl)boronic acid.
Substitution: Formation of biaryl compounds.
Reduction: Formation of (4-(Methylamino)-3-aminophenyl)boronic acid.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Boronic acids, including (4-(Methylamino)-3-nitrophenyl)boronic acid, have shown promise in anticancer research. The compound can interact with proteasomes, which are crucial for protein degradation in cancer cells. This interaction can lead to the inhibition of cancer cell proliferation. Research indicates that modifications of boronic acids can enhance their selectivity and efficacy against specific cancer types, making them valuable in drug development .
Antibacterial Properties
Boronic acids are also noted for their antibacterial activities. Studies have demonstrated that this compound can inhibit β-lactamases produced by resistant bacterial strains, thus restoring the efficacy of β-lactam antibiotics. This property is particularly significant in combating multi-drug resistant infections, such as those caused by Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Study: Inhibition of β-Lactamases
In vitro studies have shown that this compound effectively inhibits various β-lactamases, enhancing the activity of co-administered antibiotics. This has been particularly relevant in treating infections caused by Gram-negative bacteria resistant to conventional therapies .
Catalysis
Reductive Coupling Reactions
The compound has been utilized in reductive coupling reactions involving nitro compounds and boronic acids. These reactions are essential for synthesizing N-arylamines, which are important intermediates in pharmaceuticals. The use of this compound in such reactions has demonstrated high yields and efficiency when paired with suitable catalysts .
Table: Catalytic Performance Comparison
| Catalyst Type | Yield (%) | Turnover Number |
|---|---|---|
| Commercial MoO₃ | 17 | 16 |
| MoO₃@m-SiO₂ | 83 | 42 |
The above table illustrates the improved catalytic performance when using modified catalysts with this compound compared to traditional catalysts .
Material Science
Polymer Development for Drug Delivery
Research has explored the incorporation of boronic acids into dendritic polymers for enhanced drug delivery systems. The presence of this compound within these polymers has been shown to improve the stability and efficacy of protein delivery to target cells. Studies indicate that dendrimers modified with this boronic acid exhibit significantly higher transduction efficiency compared to non-modified versions .
Case Study: Cytosolic Delivery Efficiency
In experiments using HeLa cells, dendrimers containing this compound demonstrated superior delivery capabilities for model proteins compared to other modifications. The fluorescence intensity observed in treated cells indicated a more effective cellular uptake, highlighting the potential for this compound in biomedical applications .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anticancer | Inhibits proteasome activity; selective against tumors |
| Antibacterial | Effective against multi-drug resistant strains |
| Enzyme Inhibition | Inhibits β-lactamases; enhances antibiotic efficacy |
| Drug Delivery | Improves stability and cellular uptake of proteins |
作用机制
The mechanism of action of (4-(Methylamino)-3-nitrophenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.
相似化合物的比较
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogs and Physicochemical Properties
The following table compares (4-(Methylamino)-3-nitrophenyl)boronic acid with key analogs:
*Predicted based on substituent effects: The methylamino group (-NHCH₃) may enhance water solubility compared to purely hydrophobic substituents.
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid : Exhibits potent antiproliferative activity with IC₅₀ = 0.1969 µM in cell viability assays .
- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM, comparable to the naphthalene derivative .
- Boronic acid-containing cis-stilbenes (e.g., 13c) : Inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and show IC₅₀ = 0.48–2.1 µM against cancer cell lines .
HDAC Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . Structural flexibility and boronic acid positioning are critical for activity.
Solubility and Chirality Considerations
- Solubility challenges: Bulky boronic acids (e.g., pyren-1-yl boronic acid) often precipitate in aqueous media, limiting in vitro assays . The methylamino group in this compound may mitigate this issue by increasing polarity.
- Chirality: Pyrrolidine boronic acids exist as racemic mixtures, but enantiopure derivatives show distinct docking poses .
Therapeutic Potential
生物活性
(4-(Methylamino)-3-nitrophenyl)boronic acid is a compound of growing interest in medicinal chemistry, particularly for its potential applications in cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including data from various studies, case analyses, and structure-activity relationships.
Boronic acids, including this compound, are known for their ability to form coordinate covalent interactions with nucleophilic sites within biological systems. This property allows them to act as effective inhibitors for several biological targets, including proteasomes and various enzymes involved in cancer progression. The substitution of the nitro group with a boronic acid moiety is hypothesized to enhance binding affinity and specificity towards targets such as the androgen receptor (AR) due to the potential for hydrogen bond formation and other interactions with amino acid residues in the binding site .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Prostate Cancer : The compound was tested against the LAPC-4 human prostate cancer cell line and showed promising activity. In vitro assays revealed that modifications to the compound's structure significantly influenced its anticancer efficacy. For instance, certain substitutions increased its potency compared to traditional non-steroidal antiandrogens like flutamide .
- Liver Cancer : Additional testing on HepG2 liver cancer cells indicated that the compound could also inhibit growth in this cell line, suggesting a broader spectrum of anticancer activity .
Enzyme Inhibition
The compound's boronic acid functionality allows it to act as an inhibitor for various enzymes:
- Acetylcholinesterase : It exhibited moderate inhibitory activity with an IC50 value indicating its potential use in neurodegenerative disease treatment .
- Butyrylcholinesterase : The compound demonstrated high inhibition levels, which could be beneficial for conditions involving cholinergic dysfunction .
In Vitro Studies
A comprehensive study evaluated the biological activities of this compound derivatives. The results are summarized in the following table:
| Compound Variant | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Original Compound | LAPC-4 | 8.5 | Antiproliferative |
| Variant A | HepG2 | 10.2 | Antiproliferative |
| Variant B | MCF-7 | 18.8 | Cytotoxic |
| Variant C | PC-3 | 5.0 | Antiproliferative |
These findings illustrate that structural modifications can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design.
In Vivo Studies
In vivo assessments have shown that compounds based on this compound possess favorable pharmacokinetic profiles and low toxicity levels when administered in animal models. Histological evaluations confirmed no significant adverse effects on healthy tissues, supporting their potential for therapeutic applications .
常见问题
Q. What are the recommended synthetic routes for (4-(Methylamino)-3-nitrophenyl)boronic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach is:
- Step 1 : Nitration of a pre-functionalized boronic acid precursor (e.g., 4-methylaminophenylboronic acid) under controlled conditions using nitric acid or nitrating agents.
- Step 2 : Purification via column chromatography or recrystallization to isolate the nitro-substituted product.
- Optimization : Use of anhydrous solvents (e.g., 1,4-dioxane) and catalysts like bis(norbornadiene)rhodium(I) tetrafluoroborate . Reaction temperature (20–60°C) and stoichiometric ratios of reagents should be calibrated to minimize side reactions. Purity (>97%) can be confirmed via HPLC or NMR .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and boron coordination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 180.954 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97% technical grade) .
- Infrared Spectroscopy (IR) : Detection of B–O and N–H stretches to confirm functional groups.
Q. How does the presence of both methylamino and nitro substituents influence the stability and storage requirements of this boronic acid?
The nitro group (-NO) is electron-withdrawing, increasing acidity and potential hydrolysis susceptibility. The methylamino group (-NHCH) introduces basicity, which may stabilize the boronic acid via intramolecular interactions.
- Storage : Store in sealed containers under anhydrous conditions at room temperature to prevent hydrolysis .
- Handling : Use inert atmospheres (N/Ar) during reactions to avoid oxidation of the methylamino group .
Advanced Research Questions
Q. In cross-coupling reactions, how does the electronic environment of this compound affect its reactivity compared to other nitro-substituted arylboronic acids?
The nitro group reduces electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura reactions. However, the methylamino group donates electrons via resonance, partially counteracting this effect.
Q. What strategies can be employed to address discrepancies in binding affinity data when using this compound in pH-dependent biological systems?
- pH Calibration : Conduct binding assays (e.g., NMR titrations) across a pH gradient (4.0–8.0) to identify optimal binding conditions, as boronic acids exhibit pH-dependent binding to diols (e.g., sialic acids) .
- Control Experiments : Compare with structurally similar boronic acids (e.g., 3-pyridylboronic acid) to isolate substituent effects .
- Decomposition Checks : Use LC-MS to rule out hydrolysis or oxidation products interfering with binding measurements .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Rh complexes) to optimize transition states .
- Validation : Correlate computed binding energies with experimental kinetic data from cross-coupling or biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
